1H-pyrazol-4-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

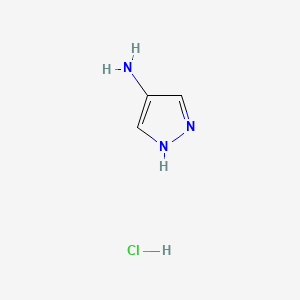

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDSLIPVDTVHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195820 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-28-6 | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazol-4-amine Hydrochloride: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazol-4-amine hydrochloride, a salt of the heterocyclic amine 4-aminopyrazole, serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Chemical Properties and Structure

This compound is the hydrochloride salt of the parent compound 1H-pyrazol-4-amine. The addition of hydrochloric acid increases the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

Table 1: Physicochemical Properties of 1H-Pyrazol-4-amine and its Hydrochloride Salt

| Property | 1H-Pyrazol-4-amine | This compound |

| CAS Number | 28466-26-4[1][2] | 4331-28-6[3] |

| Molecular Formula | C₃H₅N₃[1][2] | C₃H₆ClN₃[3] |

| Molecular Weight | 83.09 g/mol [1][2] | 119.55 g/mol [3] |

| Melting Point | 77-82 °C | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Solubility | Data not readily available | Data not readily available |

| pKa | Data not readily available | Data not readily available |

| Appearance | White to brown to dark purple powder or crystal[2] | Data not readily available |

Table 2: Structural Identifiers for 1H-Pyrazol-4-amine and its Hydrochloride Salt

| Identifier | 1H-Pyrazol-4-amine | This compound |

| IUPAC Name | 1H-pyrazol-4-amine[1] | 1H-pyrazol-4-amine;hydrochloride |

| SMILES | C1=C(C=NN1)N[1] | C1=C(C=NN1)N.Cl |

| InChI | InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6)[1] | InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H |

| Synonyms | 4-Aminopyrazole, 1H-Pyrazol-4-ylamine, 4-Amino-1H-pyrazole[1][2] | 4-Aminopyrazole hydrochloride, 1H-Pyrazol-4-ylamine hydrochloride[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of pyrazole followed by the reduction of the resulting 4-nitropyrazole.

Step 1: Nitration of 1H-Pyrazole to 4-Nitro-1H-pyrazole

-

Materials: 1H-Pyrazole, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).

-

Procedure:

-

1H-Pyrazole is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the pyrazole solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

-

The reaction is then quenched by pouring it onto crushed ice.

-

The precipitated 4-nitro-1H-pyrazole is collected by filtration, washed with cold water, and dried.

-

Step 2: Reduction of 4-Nitro-1H-pyrazole to this compound

-

Materials: 4-Nitro-1H-pyrazole, a reducing agent (e.g., tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Pd/C in an acidic medium), ethanol.

-

Procedure (using SnCl₂):

-

4-Nitro-1H-pyrazole is suspended in concentrated hydrochloric acid.

-

A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise, and the mixture is heated (e.g., to 50-70 °C) with stirring.

-

After the reaction is complete (monitored by TLC), the mixture is cooled, and the resulting precipitate of this compound is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified product.

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show signals for the pyrazole ring protons and the ammonium proton. The chemical shifts and coupling constants are characteristic of the substituted pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the pyrazole ring and the ammonium group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the cation (1H-pyrazol-4-aminium). The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

Derivatives of 4-aminopyrazole have been identified as potent inhibitors of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.

The JAK/STAT Signaling Pathway

The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. The general mechanism is as follows:

-

Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity and phosphorylate each other, leading to their activation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

Inhibition by 4-Aminopyrazole Derivatives

Small molecule inhibitors based on the 4-aminopyrazole scaffold have been designed to compete with ATP for the binding site in the kinase domain of JAKs. By occupying this site, these inhibitors prevent the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the signaling cascade. This mechanism of action makes them attractive therapeutic candidates for the treatment of various inflammatory and autoimmune disorders. While the unsubstituted 1H-pyrazol-4-amine itself may not be the most potent inhibitor, its core structure is a critical pharmacophore for the design of more complex and selective JAK inhibitors.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the biological relevance of its core structure, particularly in the context of JAK-STAT signaling, make it a compound of high interest to the scientific and drug development communities. Further research into the specific properties of the hydrochloride salt and the biological activities of its derivatives will continue to expand its utility in medicinal chemistry.

References

Physicochemical Characteristics of 1H-pyrazol-4-amine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1H-pyrazol-4-amine hydrochloride. Due to the limited availability of specific experimental data for this particular salt, this document presents representative data from closely related 4-aminopyrazole derivatives to offer valuable insights for researchers. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside an exploration of the potential biological significance of this class of compounds. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving pyrazole-based compounds.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The aminopyrazole scaffold, in particular, is a privileged structure in medicinal chemistry, serving as a key building block for the synthesis of various therapeutic agents. This compound, as a salt, is expected to exhibit improved solubility and stability compared to its free base form, making it an attractive starting material for drug discovery and development. Understanding its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and structure-activity relationship (SAR) studies.

Physicochemical Properties

The following tables summarize key physicochemical properties. It is important to note that where specific data for this compound is unavailable, representative data from structurally similar aminopyrazole derivatives is provided for comparative purposes.

Table 1: General and Physical Properties

| Property | Value (Representative) | Comments |

| Molecular Formula | C₃H₆ClN₃ | For this compound. |

| Molecular Weight | 119.56 g/mol | For this compound. |

| Appearance | White to off-white crystalline solid | Typical appearance for amine hydrochloride salts. |

| Melting Point | 187-188 °C | Representative value for a 4-aminopyrazole derivative.[1] Pure compounds typically exhibit a sharp melting range of 1-2°C.[2][3] Impurities can lead to a depressed and broader melting range.[2][3] |

Table 2: Solubility and Acidity

| Property | Value (Representative) | Method |

| Aqueous Solubility | Moderately to highly soluble | Expected for a hydrochloride salt. Kinetic and thermodynamic solubility assays can be performed.[4][5] |

| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol) | General solubility profile for polar organic salts. |

| pKa | ~2.5 (for the pyrazole ring) | The pKa of the parent pyrazole is 2.5.[6][7] The amino group will have a distinct, higher pKa. |

Table 3: Spectral Data

| Technique | Data (Representative for 4-Aminopyrazole Derivatives) |

| ¹H NMR | Signals corresponding to pyrazole ring protons and amine protons. Chemical shifts are dependent on the solvent and substitution.[1] |

| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring.[1] |

| FT-IR (cm⁻¹) | Broad N-H stretching bands for the amine salt around 3200-2800 cm⁻¹, C=N and C=C stretching vibrations of the pyrazole ring.[8][9][10][11][12] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the free base (m/z = 83.05 for C₃H₅N₃). Fragmentation patterns can provide structural information.[13][14] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical parameters of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.[2][3][15]

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[16]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method.[4]

-

Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[17][18][19][20][21]

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point.

Spectral Analysis

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

-

Sample Preparation: A small amount of the solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Data Acquisition: The FT-IR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9]

-

Data Analysis: The characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=N, C=C) are identified.[8][10][11][12]

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[22][23][24][25]

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the ions is measured.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the free base. Fragmentation patterns can be analyzed to provide structural information.[13][14]

Biological Activity and Signaling Pathways

Aminopyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific signaling pathways.[26] For instance, various substituted pyrazoles have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders.

The diagram below illustrates a generalized workflow for investigating the biological activity of a novel pyrazole derivative, such as this compound, from initial screening to target identification.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound, supplemented with representative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this and related pyrazole compounds. A systematic approach to characterizing its properties and biological activities will be crucial for unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. byjus.com [byjus.com]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biocompare.com [biocompare.com]

- 23. tecan.com [tecan.com]

- 24. organomation.com [organomation.com]

- 25. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 26. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1H-pyrazol-4-amine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1H-pyrazol-4-amine hydrochloride, a key building block in pharmaceutical research and development. The document details established and modern synthetic routes, complete with experimental protocols and comparative data to assist researchers in selecting the most suitable method for their applications.

Introduction

1H-pyrazol-4-amine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Access to reliably synthesized and well-characterized 4-aminopyrazole derivatives is therefore of critical importance. This guide outlines three principal synthetic strategies: the classical reduction of 4-nitropyrazole, the modern Buchwald-Hartwig amination, and a newer approach utilizing vinamidinium salts.

Comparative Summary of Synthesis Pathways

The following table summarizes the key quantitative data for the primary synthetic routes to 1H-pyrazol-4-amine, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Material | Key Reagents | Solvent(s) | Reaction Time | Overall Yield (%) |

| Route 1: Reduction | 1H-Pyrazole | H₂SO₄, HNO₃, then Pd/C, H₂ | Acetic Acid | ~18-24 hours | 65-75% |

| Route 2: Buchwald-Hartwig | 4-Bromo-1H-pyrazole | Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | ~20-26 hours | ~60-70% |

| Route 3: Vinamidinium Salt | Vinamidinium Salt | Hydrazine hydrate, Acid | Ethanol, Water | ~4-6 hours | Modest |

Route 1: Synthesis via Reduction of 4-Nitropyrazole

This classical and widely used two-step approach involves the nitration of 1H-pyrazole followed by the reduction of the resulting 4-nitropyrazole.

Signaling Pathway Diagram

Caption: Workflow for the synthesis of this compound via nitration and reduction.

Experimental Protocols

Step 1a: Synthesis of 4-Nitro-1H-pyrazole

-

Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Procedure:

-

To the flask, add concentrated sulfuric acid (98%, 60 mL).

-

Cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 1H-pyrazole (10.0 g, 0.147 mol) in portions, ensuring the temperature does not exceed 10 °C.

-

Once the pyrazole has dissolved, add a mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (70%, 15 mL) dropwise from the dropping funnel over 1 hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto 400 g of crushed ice.

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitro-1H-pyrazole as a white solid.

-

-

Quantitative Data:

-

Yield: Approximately 80-85%.

-

Purity: Can be further purified by recrystallization from an ethanol/water mixture.

-

Step 1b: Synthesis of 1H-Pyrazol-4-amine

-

Apparatus: A Parr hydrogenation apparatus or a two-necked flask equipped with a magnetic stirrer and a hydrogen balloon.

-

Procedure:

-

In the reaction vessel, dissolve 4-nitro-1H-pyrazole (5.0 g, 0.044 mol) in glacial acetic acid (100 mL).

-

Add 10% palladium on carbon (Pd/C, 0.5 g).

-

Pressurize the vessel with hydrogen gas (50 psi) or bubble hydrogen through the solution via a balloon.

-

Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 1H-pyrazol-4-amine.

-

-

Quantitative Data:

-

Yield: Typically >95%.

-

Step 1c: Synthesis of this compound

-

Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve the crude 1H-pyrazol-4-amine from the previous step in a minimal amount of hot ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of concentrated hydrochloric acid in ethanol (e.g., 4M HCl in ethanol) dropwise with stirring until the solution becomes acidic (test with pH paper).

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Quantitative Data:

-

Yield: Quantitative.

-

Route 2: Synthesis via Buchwald-Hartwig Amination

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond, offering an alternative to the classical reduction method. This route typically involves the use of a protecting group on the pyrazole nitrogen.

Experimental Workflow Diagram

Caption: Buchwald-Hartwig synthesis of this compound.

Experimental Protocols

Step 2a: Synthesis of 4-Bromo-1H-pyrazole

-

Apparatus: A 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Procedure:

-

Dissolve 1H-pyrazole (10.0 g, 0.147 mol) in chloroform (100 mL).

-

Add N-bromosuccinimide (NBS, 26.2 g, 0.147 mol) in one portion.

-

Heat the mixture to reflux and stir for 4 hours.

-

Cool the reaction mixture to room temperature and wash with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Quantitative Data:

-

Yield: 70-80%.

-

(Note: N-protection of 4-bromopyrazole, for example with a trityl or BOC group, may be performed using standard literature procedures before proceeding to the amination step to improve solubility and prevent side reactions.)

Step 2b: Buchwald-Hartwig Amination

-

Apparatus: A Schlenk flask or a vial suitable for inert atmosphere reactions, equipped with a magnetic stirrer and a reflux condenser.

-

Procedure:

-

To the reaction vessel, add 4-bromo-1H-pyrazole (or its N-protected derivative) (1.0 g, 6.8 mmol), benzophenone imine (1.47 g, 8.1 mmol), sodium tert-butoxide (0.98 g, 10.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.12 g, 0.13 mmol), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.25 g, 0.41 mmol).

-

Evacuate and backfill the vessel with argon or nitrogen three times.

-

Add anhydrous toluene (30 mL) via syringe.

-

Heat the mixture to 100 °C and stir for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the imine-coupled product.

-

-

Quantitative Data:

-

Yield: 75-85% for the coupled product.

-

Step 2c: Hydrolysis and Salt Formation

-

Apparatus: A 100 mL round-bottom flask with a magnetic stirrer.

-

Procedure:

-

Dissolve the product from the previous step in tetrahydrofuran (THF, 20 mL).

-

Add 2M aqueous hydrochloric acid (20 mL) and stir vigorously at room temperature for 2 hours.

-

Wash the aqueous layer with ethyl acetate to remove the benzophenone byproduct.

-

Concentrate the aqueous layer under reduced pressure to obtain this compound as a solid.

-

-

Quantitative Data:

-

Yield: Typically quantitative.

-

Route 3: Synthesis from Vinamidinium Salts

This route offers a more recent alternative that can avoid the use of potentially hazardous reagents. The synthesis proceeds via the condensation of a vinamidinium salt with hydrazine.

Logical Relationship Diagram

Caption: Synthesis of this compound from a vinamidinium salt.

Experimental Protocol

-

Apparatus: A 100 mL round-bottom flask with a magnetic stirrer and reflux condenser.

-

Procedure:

-

Dissolve the vinamidinium hexafluorophosphate salt (e.g., 1,1,3,3-tetramethyl-2-(dimethylaminomethylidene)propane-1,3-diium bis(hexafluorophosphate)) (1.0 eq) in a mixture of ethanol and water.

-

Add hydrazine hydrate (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and acidify with hydrochloric acid.

-

Stir for an additional hour to ensure complete hydrolysis of any intermediates.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization.

-

-

Quantitative Data:

-

Yield: This route is reported to give modest yields, and optimization may be required depending on the specific vinamidinium salt used.

-

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own advantages and disadvantages. The classical reduction of 4-nitropyrazole is a robust and high-yielding method, though it involves the use of strong acids and flammable hydrogenation conditions. The Buchwald-Hartwig amination represents a more modern, versatile, and often milder alternative, though it may require more expensive catalysts and ligands, as well as the use of protecting groups. The synthesis from vinamidinium salts is a promising newer route that avoids some of the hazardous reagents of the classical method. The choice of synthetic route will ultimately depend on factors such as scale, available equipment, cost of reagents, and safety considerations. This guide provides the necessary details to enable an informed decision for the synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-pyrazol-4-amine hydrochloride, a key building block in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide presents data for the free base, 1H-pyrazol-4-amine, as a close analogue. The experimental protocols provided are based on established methodologies for the analysis of pyrazole derivatives and amine salts.

Spectroscopic Data

The formation of a hydrochloride salt from an amine can induce notable shifts in its spectroscopic signatures, particularly in NMR and IR spectra, due to the protonation of the amino group. The data presented below for the free base, 1H-pyrazol-4-amine, should therefore be considered as a baseline for the characterization of the hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 1H-pyrazol-4-amine

| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |

| ¹³C | C3/C5: ~128 | Not specified | [1] |

| C4: ~118 | |||

| ¹⁵N | N1: ~-150 | Not specified | [1] |

| N2: ~-100 | |||

| NH₂: ~-320 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. For the hydrochloride salt, the signals of the carbon atoms adjacent to the protonated amino group are expected to shift downfield.

Table 2: Infrared (IR) Spectroscopy Data of 1H-pyrazol-4-amine

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| N-H stretch (amine) | 3400 - 3250 | Strong, broad |

| C-H stretch (aromatic) | 3150 - 3000 | Medium |

| C=C stretch (aromatic) | 1600 - 1475 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| N-H bend | 1650 - 1580 | Medium |

Note: For the hydrochloride salt, the N-H stretching region is expected to show a broad and complex absorption band due to the presence of the ammonium ion (R-NH₃⁺), often appearing between 3000 and 2500 cm⁻¹.

Table 3: Mass Spectrometry (MS) Data of 1H-pyrazol-4-amine

| Technique | m/z | Interpretation |

| Electron Ionization (EI) | 83.05 | [M]⁺ (Molecular Ion) |

| 56.04 | [M - HCN]⁺ | |

| 55.03 | [M - N₂]⁺ |

Note: The fragmentation pattern of pyrazoles can be complex. The hydrochloride salt is not typically observed directly in EI-MS due to its non-volatile nature; the spectrum will likely reflect the free base after thermal decomposition in the ion source.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as amine protons can exchange with acidic protons in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amines.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Mandatory Visualizations

The following diagrams illustrate the general workflows for acquiring the spectroscopic data described in this guide.

Caption: Workflow for NMR data acquisition and processing.

Caption: Workflow for IR data acquisition using the KBr pellet method.

Caption: Workflow for Mass Spectrometry data acquisition (ESI).

References

Navigating the Physicochemical Landscape of 1H-Pyrazol-4-Amine Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1H-pyrazol-4-amine hydrochloride, a crucial pyrazole derivative with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's behavior in various solvent systems. Understanding these properties is paramount for optimizing reaction conditions, formulation development, and ensuring the compound's efficacy and shelf-life.

Core Executive Summary

This compound, as the salt of a heterocyclic amine, is anticipated to exhibit favorable solubility in polar protic solvents due to the ionic nature imparted by the hydrochloride salt. The pyrazole ring itself is a stable aromatic system, suggesting good intrinsic stability. However, the amine substituent and the overall molecular structure can be susceptible to degradation under specific environmental conditions, such as exposure to light, extreme pH, and elevated temperatures. This guide outlines the expected solubility and stability profiles and provides standardized protocols for their experimental determination.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, general principles of organic and medicinal chemistry allow for a qualitative prediction. Amine hydrochlorides are generally soluble in aqueous solutions.[1] The solubility of pyrazole, the parent compound, is noted to be higher in organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[2] The hydrochloride salt of the amino-substituted pyrazole is expected to have enhanced aqueous solubility compared to its free base form.

For effective research and development, systematic determination of solubility in a range of solvents is essential. The following table provides a template for recording such experimental data.

Table 1: Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic | Water | 25 | Data to be determined | |

| Methanol | 25 | Data to be determined | ||

| Ethanol | 25 | Data to be determined | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | |

| Acetonitrile (ACN) | 25 | Data to be determined | ||

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | ||

| Non-Polar | Dichloromethane (DCM) | 25 | Data to be determined | |

| Toluene | 25 | Data to be determined | ||

| Hexane | 25 | Data to be determined |

Stability Assessment

The stability of this compound is a critical parameter for its handling, storage, and application. The pyrazole ring is generally stable.[3] However, factors such as light, temperature, and the chemical environment of the solvent can influence its degradation.[4] Potential degradation pathways may include oxidation of the amine group or reactions involving the pyrazole ring under harsh conditions.

A systematic stability study is recommended to identify optimal storage and handling conditions. The following table can be used to document the outcomes of such a study.

Table 2: Stability of this compound in Different Solvents under Various Conditions

| Solvent | Condition | Duration | Initial Purity (%) | Final Purity (%) | Degradation Products Identified |

| Water | 25°C, Light | 4 weeks | Data to be determined | Data to be determined | Data to be determined |

| Water | 25°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |

| Water | 40°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |

| Methanol | 25°C, Light | 4 weeks | Data to be determined | Data to be determined | Data to be determined |

| Methanol | 25°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |

| Acetonitrile | 25°C, Dark | 4 weeks | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for determining solubility and stability are essential.

Protocol for Solubility Determination (Saturated Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

-

Quantification: Analyze a known volume of the clear, saturated solution using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis after solvent evaporation) to determine the concentration of the dissolved compound.

-

Calculation: Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Protocol for Stability Assessment (Forced Degradation Study)

-

Sample Preparation: Prepare solutions of this compound in the desired solvents at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions, including:

-

Hydrolytic: Acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60°C).[5]

-

Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Exposure to UV and visible light (as per ICH Q1B guidelines).

-

Thermal: Storage at elevated temperatures (e.g., 60°C) in the dark.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 4 weeks).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect and quantify any degradation products.

-

Data Reporting: Report the percentage of degradation and identify major degradation products if possible (e.g., by LC-MS).

Visualizing Methodologies

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Caption: Workflow for Solubility Determination.

Caption: Logic Flow for Stability Assessment.

References

The Versatility of Pyrazole Derivatives: A Technical Guide to Their Medicinal Chemistry Applications

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of drug discovery and development, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the potential applications of pyrazole derivatives in medicinal chemistry, with a focus on their roles as anticancer, antimicrobial, anti-inflammatory, and neurological agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these versatile compounds.

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, provides a unique and adaptable framework for the design of novel therapeutic agents.[1][2] Its structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[1][2] A number of pyrazole-containing drugs have already received FDA approval and are in clinical use, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil, highlighting the therapeutic significance of this heterocyclic core.[3]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[4][5][6]

A key mechanism of action for many pyrazole-based anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][6][7] For instance, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[4] Inhibition of these kinases can disrupt signaling cascades that promote tumor growth, proliferation, and the formation of new blood vessels that supply the tumor.[4]

Furthermore, some pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and act as tubulin polymerization inhibitors, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle.[4][8]

Below is a summary of the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |

| Pyrazole benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | - | [4][5] |

| Pyrazolone-pyrazole derivative (Compound 27) | MCF7 | 16.50 | Tamoxifen | 23.31 | [4] |

| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HCT116 | 1.7 | - | - | [4] |

| Pyrazolo[4,3-f]quinoline derivative (Compound 48) | HeLa | 3.6 | - | - | [4] |

| Fused pyrazole derivative (Compound 50) | HepG2 | 0.71 | Erlotinib | 10.6 | [4] |

| Fused pyrazole derivative (Compound 50) | HepG2 | 0.71 | Sorafenib | 1.06 | [4] |

| Pyrazole carbaldehyde derivative (Compound 43) | MCF7 | 0.25 | Doxorubicin | 0.95 | [5] |

| Pyrazole analogue (Compound 5b) | K562 | 0.021 | ABT-751 | - | [8] |

| Pyrazole analogue (Compound 5b) | A549 | 0.69 | ABT-751 | - | [8] |

| Ferrocene-pyrazole hybrid (Compound 47c) | HCT-116 | 3.12 | - | - | [7] |

Caption: A generalized workflow for the screening of pyrazole derivatives for antimicrobial activity.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. [9][10]Pyrazole derivatives have a long history in the management of inflammation, with celecoxib being a well-known selective cyclooxygenase-2 (COX-2) inhibitor. [11][12] The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of COX enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. [9][12]By selectively inhibiting COX-2, which is upregulated at sites of inflammation, these compounds can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. [9][12] The table below presents the COX-2 inhibitory activity of several pyrazole derivatives.

| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Citation |

| Pyrazole derivative | 0.73 | - | - | [9] |

| Pyrazole derivative (128a, 128b, 129a, 129b) | 0.034 - 0.052 | - | - | [13] |

| 3,5-diarylpyrazole | 0.01 | - | - | [14] |

| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 | 4.5 | 225 | [14] |

| Pyrazole-thiazole hybrid | 0.03 (COX-2) / 0.12 (5-LOX) | - | - | [14] |

| Pyrazole derivative (189c) | 0.03873 | - | 17.47 | [15] |

Mechanism of COX-2 Inhibition by Pyrazole Derivatives

Caption: Pyrazole derivatives inhibit the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins.

Neurological Disorders: Modulating Neurotransmitter Systems

The application of pyrazole derivatives extends to the central nervous system (CNS), with research indicating their potential in treating a variety of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases. [16][17][18] One of the key targets for pyrazole derivatives in the CNS is the monoamine oxidase (MAO) enzyme. [16][18]MAO is responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. [16]By inhibiting MAO, pyrazole compounds can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other mood disorders. [16] Furthermore, pyrazoline derivatives, a related class of compounds, have shown affinity for targets implicated in neurodegenerative diseases like Alzheimer's, such as β-amyloid plaques and acetylcholinesterase (AChE). [17][19]

Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the cells are treated with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The pyrazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Conclusion

Pyrazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of demonstrated pharmacological activities. Their potential applications in oncology, infectious diseases, inflammation, and neurology are supported by a growing body of preclinical and clinical evidence. The ability to readily modify the pyrazole core allows for the optimization of activity against specific biological targets and the development of compounds with improved efficacy and safety profiles. Future research in this area will undoubtedly continue to uncover new therapeutic opportunities for this remarkable class of heterocyclic compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. citedrive.com [citedrive.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of aminopyrazole compounds

An In-depth Technical Guide to the Biological Activities of Aminopyrazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties.[1] Among its derivatives, aminopyrazoles have emerged as particularly versatile frameworks for the development of novel therapeutic agents.[2][3] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] Their structural adaptability allows for fine-tuning of their biological targets, leading to the development of potent and selective inhibitors for various enzymes and receptors.[3] Notably, aminopyrazole-based drugs such as Pirtobrutinib (a Bruton's tyrosine kinase inhibitor) have gained clinical approval, underscoring the therapeutic potential of this compound class.[6][7] This technical guide provides a comprehensive overview of the diverse biological activities of aminopyrazole compounds, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying mechanisms and workflows.

Anticancer Activities

Aminopyrazole derivatives have been extensively investigated for their anticancer properties, primarily functioning as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[5][6]

Mechanism of Action: Kinase Inhibition

Many aminopyrazole compounds target the ATP-binding pocket of various kinases. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of the kinase, a common interaction mode for kinase inhibitors.[8] This inhibition disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. Key kinase families targeted by aminopyrazole derivatives include:

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle.[9] Aminopyrazole analogs have been identified as potent inhibitors of CDK2, CDK4/6, and CDK5, which are often overexpressed in cancer.[8][10] Inhibition of these CDKs blocks the phosphorylation of key substrates like the retinoblastoma (Rb) protein, preventing the cell from transitioning from the G1 to the S phase and thus halting proliferation.[10]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors.[11] Aminopyrazole-based inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common mechanism of drug resistance.[11][12] Some of these inhibitors act covalently, targeting a cysteine residue on the P-loop of the kinase for irreversible binding.[11][13]

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2): EGFR and VEGFR-2 are critical for tumor growth, angiogenesis, and metastasis.[14] Certain fused pyrazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2.[14]

Quantitative Data: Anticancer Activity

The anticancer potency of aminopyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) against specific kinases, and by the growth inhibitory concentration (GI₅₀) in various cancer cell lines.

| Compound Class/Name | Target/Cell Line | Potency Metric | Value | Reference |

| PNU-292137 | CDK2/cyclin A | IC₅₀ | 37 nM | [9] |

| PHA-533533 | CDK2/cyclin A | Kᵢ | 31 nM | [15] |

| Fused Pyrazole (Cmpd 3) | EGFR | IC₅₀ | 0.06 µM | [14] |

| Fused Pyrazole (Cmpd 9) | VEGFR-2 | IC₅₀ | 0.22 µM | [14] |

| 5-Aminopyrazole (1g) | SKBR3 (Breast Cancer) | GI₅₀ | < 14.4 µM | [16] |

| 5-Aminopyrazole (1e) | CAKI-1 (Renal Cancer) | - | Selectively blocks growth | [16] |

| Pyrazole-arylacetamide | MCF-7 (Breast Cancer) | IC₅₀ | 0.604 µM | [17] |

| Pan-FGFR Inhibitor (10h) | FGFR1 / FGFR2 / FGFR3 | IC₅₀ | 46 / 41 / 99 nM | [13] |

| Pan-FGFR Inhibitor (10h) | NCI-H520 (Lung Cancer) | IC₅₀ | 19 nM | [13] |

Experimental Protocols

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.

-

Reagents and Materials: Purified recombinant kinase, corresponding substrate (peptide or protein), ATP (adenosine triphosphate), kinase assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

-

Procedure: a. Prepare serial dilutions of the test aminopyrazole compound in DMSO, then dilute further in the kinase assay buffer. b. In a 96- or 384-well plate, add the kinase and the test compound dilution (or DMSO for control) and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for binding. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C). e. Terminate the reaction and quantify the kinase activity. This is often done by measuring the amount of ADP produced or the amount of phosphorylated substrate remaining using a luminescence- or fluorescence-based detection reagent and a plate reader.

-

Data Analysis: a. Convert the raw luminescence/fluorescence signals into percent inhibition relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Procedure: a. Seed the cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of the aminopyrazole compound for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). c. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol). e. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the untreated control. Plot the results and determine the GI₅₀ or IC₅₀ value.

Antimicrobial Activities

Aminopyrazole derivatives display a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties.[4] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).[19][20]

Mechanism of Action

The antibacterial mechanisms of aminopyrazoles are varied. Some derivatives are known to function as DNA gyrase inhibitors, an essential enzyme for bacterial DNA replication.[19] Others are believed to disrupt the bacterial cell wall.[19] The antifungal activity has been demonstrated against pathogens like Candida albicans and Trichophyton mentagrophytes.[21]

Quantitative Data: Antimicrobial Activity

The potency of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Imidazo[1,2-b]pyrazole (22) | Escherichia coli | 0.03 | [4] |

| Imidazo[1,2-b]pyrazole (22) | Pseudomonas aeruginosa | 0.49 | [4] |

| Aminoguanidine-derived pyrazoles | Various bacterial strains | 1 - 8 | [19] |

| Tethered thiazolo-pyrazole | MRSA | As low as 4 | [19] |

| 5-Aminopyrazole (3c, 4b) | MDR Staphylococcus isolates | 32 - 64 | [20] |

| 5-Aminopyrazole (24a) | K. pneumoniae | > Ampicillin | [22] |

Experimental Protocol

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to 0.5 McFarland turbidity, and the test compound.

-

Procedure: a. Prepare a stock solution of the aminopyrazole compound in a suitable solvent (e.g., DMSO). b. In the wells of a microtiter plate, perform a two-fold serial dilution of the compound in the broth to achieve a range of final concentrations. c. Prepare a standardized bacterial suspension and dilute it in broth so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL. d. Add the bacterial inoculum to all wells containing the test compound dilutions. e. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). f. Seal the plate and incubate at 37°C for 16-20 hours.

-

Data Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anti-inflammatory and Antioxidant Activities

Anti-inflammatory Activity

Certain 5-aminopyrazole derivatives have shown potent anti-inflammatory activity, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform which is upregulated at sites of inflammation.[5][7]

| Compound | Target | Potency Metric | Value | Reference |

| 5-Aminopyrazole (35a) | COX-2 | IC₅₀ | 0.55 mM | [5] |

| 5-Aminopyrazole (35b) | COX-2 | IC₅₀ | 0.61 mM | [5] |

| 1,5-Diaryl Pyrazole (151b) | In vivo edema inhibition | % Inhibition | 71% | [17] |

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The oxidation of a chromogenic substrate (e.g., TMPD) by the enzyme is monitored colorimetrically.

-

Procedure: a. Add assay buffer, heme, and purified COX-2 enzyme to the wells of a 96-well plate. b. Add the test aminopyrazole compound at various concentrations. c. Initiate the reaction by adding arachidonic acid and the colorimetric substrate. d. Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value.

Antioxidant Activity

Aminopyrazoles also possess antioxidant properties, acting as radical scavengers to mitigate oxidative stress, which is implicated in numerous diseases.[4][23]

| Compound Class/Derivative | Assay | Potency Metric | Value | Reference |

| Imidazo[1,2-b]pyrazole (22) | Antioxidant screen | % Inhibition | 75.3% | [4] |

| Imidazo[1,2-b]pyrazole (23) | Antioxidant screen | % Inhibition | 72.9% | [4] |

| 5-Aminopyrazole (4b) | DPPH Assay | AA% | 27.65% | [18] |

| 5-Aminopyrazole (4c) | DPPH Assay | AA% | 15.47% | [18] |

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

-

Procedure: a. Prepare a solution of DPPH in a suitable solvent like methanol or ethanol. b. In a 96-well plate, add the DPPH solution to wells containing various concentrations of the test aminopyrazole compound. c. Incubate the plate in the dark at room temperature for approximately 30 minutes. d. Measure the absorbance at ~517 nm.

-

Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Conclusion and Future Outlook

Aminopyrazole compounds represent a highly valuable and adaptable scaffold in modern drug discovery. Their proven efficacy across diverse therapeutic areas—from oncology to infectious diseases and inflammation—highlights their chemical versatility. The ability to function as potent inhibitors of key enzymes like kinases and COX, coupled with favorable structure-activity relationships, makes them attractive candidates for further development.[2][7] Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds, exploring novel fused heterocyclic systems, and leveraging them to combat drug resistance, thereby continuing to expand their therapeutic impact.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 23. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

The Versatile Heterocyclic Core: A Technical Guide to 1H-Pyrazol-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-pyrazol-4-amine hydrochloride has emerged as a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple nitrogen atoms and a reactive amino group, make it a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

This compound is a stable, solid compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₆ClN₃ | [1] |

| Molecular Weight | 119.56 g/mol | [1] |

| CAS Number | 4331-28-6 | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | Room Temperature, Inert atmosphere | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from pyrazole: nitration to form 4-nitropyrazole, followed by catalytic hydrogenation to the desired amine, which is then isolated as its hydrochloride salt.

Step 1: Synthesis of 4-Nitropyrazole

A high-yielding, one-pot, two-step synthesis of 4-nitropyrazole has been reported. This method avoids the use of potentially explosive reagents and provides the intermediate in good yield.

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, fuming nitric acid is slowly added to fuming sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Pyrazole is dissolved in concentrated sulfuric acid. The pre-formed nitrating mixture is then added dropwise to the pyrazole solution, keeping the temperature controlled. The reaction mixture is then heated to around 50-60 °C for a specified time to ensure complete nitration.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 4-nitropyrazole as a white solid. The product is collected by filtration, washed with cold water, and dried.

| Reactant | Molar Ratio | Conditions | Yield |

| Pyrazole | 1 | Fuming HNO₃, Fuming H₂SO₄, 50-60 °C | ~85% |

Table 2: Synthesis of 4-Nitropyrazole

Step 2: Reduction of 4-Nitropyrazole to this compound

The reduction of the nitro group is typically achieved through catalytic hydrogenation.

Experimental Protocol:

-

Reaction Setup: 4-Nitropyrazole is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 3-4 bar) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Isolation of Hydrochloride Salt: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate the this compound. The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

| Reactant | Catalyst | Solvent | Conditions | Yield |

| 4-Nitropyrazole | 10% Pd/C | Ethanol/Methanol | H₂ (3-4 bar), RT | High |

Table 3: Synthesis of this compound

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Characteristic signals for the pyrazole ring protons and the ammonium protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyrazole ring.[1] |

| IR | Absorption bands for N-H stretching (amine and pyrazole), C-H stretching, and C=N stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 83.05).[1] |

Table 4: Spectroscopic Data for this compound

Reactions of this compound as a Heterocyclic Building Block

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex heterocyclic systems, particularly those with applications in drug discovery. The amino group at the C4 position serves as a key nucleophile for various condensation and coupling reactions.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have shown a wide range of biological activities, including acting as kinase inhibitors.[4] A common synthetic route involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.

Experimental Workflow:

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol (General):

-

Reaction Setup: this compound and a suitable 1,3-dicarbonyl compound (e.g., a β-ketoester or a malonaldehyde derivative) are dissolved in a high-boiling solvent such as acetic acid or ethanol.

-

Condensation and Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration and can be purified by recrystallization or column chromatography.

| 1H-Pyrazol-4-amine Derivative | 1,3-Dicarbonyl Compound | Conditions | Product | Yield |

| 3-Methyl-1H-pyrazol-5-amine | β-Enaminone | Acetic acid, reflux | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidine | 80-96%[5] |

Table 5: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis

Synthesis of Kinase Inhibitors

The 4-aminopyrazole scaffold is a prominent feature in many clinically relevant kinase inhibitors.[6] The amino group provides a crucial hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase active site.

Signaling Pathway Context:

Caption: Inhibition of a kinase signaling pathway by a 4-aminopyrazole-based inhibitor.

Experimental Protocol for Synthesis of a Pyrimidine-based JAK Inhibitor: [7]

-

Step 1: Synthesis of the Pyrimidine Intermediate: A 5-substituted-2,4-dichloropyrimidine is reacted with an appropriate aromatic amine in the presence of an acid or base to yield the corresponding 4-amino-2-chloropyrimidine derivative.

-

Step 2: Coupling with 1H-Pyrazol-4-amine: The intermediate from Step 1 is then coupled with 1H-pyrazol-4-amine in the presence of a catalyst such as trifluoroacetic acid (TFA) at elevated temperatures to afford the final 4-amino-(1H)-pyrazole derivative.[7]

| Intermediate | Coupling Partner | Conditions | Product | IC₅₀ (JAK2) |